molecular formula C14H18BNO3 B13564356 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole

Cat. No.: B13564356
M. Wt: 259.11 g/mol
InChI Key: NFXINTSGCBUOPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole is an organic compound that features a benzoxazole ring substituted with a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved through the condensation of an ortho-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Boronic Ester Group: The boronic ester group can be introduced via a palladium-catalyzed borylation reaction. This involves the reaction of the benzoxazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole can undergo various types of chemical reactions, including:

    Cross-Coupling Reactions: Such as Suzuki-Miyaura coupling, where the boronic ester group reacts with halides to form carbon-carbon bonds.

    Oxidation Reactions: The boronic ester can be oxidized to form boronic acids or other derivatives.

    Substitution Reactions: The benzoxazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

    Cross-Coupling Products: Complex organic molecules with new carbon-carbon bonds.

    Oxidation Products: Boronic acids or other oxidized derivatives.

Scientific Research Applications

2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Potential use in the development of enzyme inhibitors or fluorescent probes.

    Medicine: Research into its use as a precursor for drug development, particularly in the synthesis of molecules with potential therapeutic effects.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This mechanism is crucial in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl(pyrrolidin-1-yl)methanone

Uniqueness

2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole is unique due to its specific substitution pattern, which combines the reactivity of the boronic ester group with the stability and electronic properties of the benzoxazole ring. This makes it particularly useful in the synthesis of complex organic molecules, offering a balance of reactivity and stability that is advantageous in various chemical reactions.

Properties

Molecular Formula

C14H18BNO3

Molecular Weight

259.11 g/mol

IUPAC Name

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole

InChI

InChI=1S/C14H18BNO3/c1-9-16-12-10(7-6-8-11(12)17-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3

InChI Key

NFXINTSGCBUOPA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)OC(=N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.